This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities. Quinoline and its derivatives have been extensively researched for their roles in pharmaceuticals, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases.
The synthesis of 6,7-dimethoxyquinolin-2-amine can be approached through several classical methods, including:
Recent advancements also include transition metal-catalyzed reactions and green chemistry approaches that aim to minimize environmental impact while maximizing yield and efficiency .
The synthesis typically involves multiple steps:
The molecular structure of 6,7-dimethoxyquinolin-2-amine can be described as follows:
InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13)
CEHIZHJVEUNKPQ-UHFFFAOYSA-N
The structure features a quinoline backbone with methoxy groups at positions 6 and 7, contributing to its chemical properties and reactivity .
6,7-Dimethoxyquinolin-2-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
The mechanism of action for 6,7-dimethoxyquinolin-2-amine is not fully elucidated but is believed to involve:
Relevant data on solubility and stability should be considered when handling this compound in laboratory settings .
6,7-Dimethoxyquinolin-2-amine has several notable applications:
6,7-Dimethoxyquinolin-2-amine (CAS 771460-12-9; molecular formula C₁₁H₁₂N₂O₂; MW 204.22 g/mol) exemplifies the strategic importance of nitrogen-containing heterocycles in medicinal chemistry. Its bicyclic quinoline scaffold features two methoxy groups at positions 6 and 7 and an amino group at position 2. This structure enables diverse binding interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic contacts. Over 85% of biologically active compounds incorporate heterocycles, with N-heterocycles dominating oncology therapeutics due to their DNA-binding capabilities and metabolic stability [9] [10]. Quinoline derivatives specifically leverage their planar aromatic systems for DNA intercalation and enzyme inhibition, positioning 6,7-Dimethoxyquinolin-2-amine as a versatile pharmacophore for targeted cancer therapies [5] [10].
Table 1: Physicochemical Profile of 6,7-Dimethoxyquinolin-2-amine
Property | Value |
---|---|
CAS Number | 771460-12-9 |
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.22 g/mol |
XLogP3 | 1.8 |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 4 (2xO, 1xN, NH₂) |
SMILES | COC1=C(C=C2C(=C1)C=CC(=N2)N)OC |
Quinoline-based drug development spans over a century, evolving from natural product isolation to rational drug design:
c-MET Receptor Tyrosine Kinase: Dysregulated in NSCLC, gastric, and renal cancers via overexpression (30–50% of cases), amplification (4–7%), or mutation (2–3%). c-MET activation triggers invasive growth, angiogenesis, and metastasis through downstream PI3K/AKT and MAPK pathways. Clinically, c-MET aberrations correlate with poor prognosis and resistance to EGFR/VEGFR inhibitors, making it a high-priority target [3] [7].
Topoisomerase I (TOP1): Essential for DNA replication in rapidly dividing cells. TOP1 inhibitors stabilize transient DNA-enzyme cleavage complexes (TOP1ccs), causing lethal double-strand breaks. While camptothecins face lactone instability and efflux-mediated resistance, non-camptothecin inhibitors (e.g., indenoisoquinolines) exploit similar DNA intercalation mechanisms without these drawbacks [4] [5].
6,7-Dimethoxyquinolin-2-amine’s structural features—planar quinoline ring for DNA/enzyme intercalation, 6,7-dimethoxy groups for hydrogen bonding with Asn722 in TOP1, and C2-amino group for minor groove interactions—enable dual targeting potential [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0